molecular formula C14H11ClN2 B3058226 2-[4-(chloromethyl)phenyl]-1H-benzimidazole CAS No. 88489-90-1

2-[4-(chloromethyl)phenyl]-1H-benzimidazole

Cat. No.: B3058226
CAS No.: 88489-90-1
M. Wt: 242.7 g/mol
InChI Key: WKZPQAHPSROHBX-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]-1H-benzimidazole is a benzimidazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the para position of the phenyl ring attached to the benzimidazole core. This compound is synthesized via condensation reactions involving substituted o-phenylenediamine and chloroacetic acid under controlled conditions . Its structural uniqueness lies in the reactive chloromethyl group, which facilitates further functionalization, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPQAHPSROHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378985
Record name 2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-90-1
Record name 2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)phenyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Another method involves the chloromethylation of benzimidazole derivatives using chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Electrophilic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzimidazole derivative with an amine substituent, while oxidation can lead to the formation of benzimidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

2-[4-(Chloromethyl)phenyl]-1H-benzimidazole has been investigated for its potential as an antimicrobial agent and anticancer compound . Its structural features allow it to interact with various biological targets.

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties against bacteria and fungi. For instance, compounds similar to 2-[4-(chloromethyl)phenyl]-1H-benzimidazole have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism may involve the disruption of cellular pathways associated with growth and survival.
Cell LineIC50 (μM)Compound Tested
HeLa5.0 - 10.02-[4-(chloromethyl)phenyl]-1H-benzimidazole
MCF-74.0 - 9.0Various derivatives

Chemical Biology

The compound serves as a useful probe in chemical biology for studying enzyme functions and biological pathways. Its ability to modify specific proteins makes it valuable in the exploration of cellular mechanisms.

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in drug metabolism, potentially affecting pharmacokinetics.

Material Science

In material science, 2-[4-(chloromethyl)phenyl]-1H-benzimidazole is being explored for its role in developing organic semiconductors and conductive polymers. Its unique structure allows it to participate in charge transfer processes, making it suitable for electronic applications.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 2-[4-(chloromethyl)phenyl]-1H-benzimidazole. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against several bacterial strains.

CompoundMIC (μg/mL)Activity Against
2-[4-(chloromethyl)phenyl]-1H-benzimidazole8 - 32Staphylococcus aureus
Other derivatives4 - 16Escherichia coli

Anticancer Screening

In another study, a series of benzimidazole derivatives were synthesized and screened for anticancer activity across multiple cell lines. The findings suggested that compounds similar to 2-[4-(chloromethyl)phenyl]-1H-benzimidazole showed promising results with several achieving IC50 values indicative of effective inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives vary widely based on substituent type and position. Key structural analogues include:

  • 2-(4-Chlorophenyl)-1H-benzimidazole : Differs by replacing the chloromethyl group with a chloro (-Cl) substituent. This substitution reduces reactivity toward nucleophilic substitution but retains utility as a pharmaceutical building block .
  • Hydroxy-phenyl derivatives (e.g., 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole) : Hydroxyl groups enhance antioxidant activity but reduce lipophilicity, limiting membrane permeability compared to the chloromethyl analogue .
  • 5-Chloro-1-(p-fluorobenzyl)-2-{4-[(4-methylpiperazin-1-yl) carbonyl]phenyl}-1H-benzimidazole (33) : Incorporates a piperazine moiety, enhancing antifungal activity but introducing synthetic complexity .

Key Insight : The chloromethyl group in 2-[4-(chloromethyl)phenyl]-1H-benzimidazole balances reactivity and lipophilicity, enabling versatile derivatization while maintaining favorable pharmacokinetic properties.

Biological Activity

2-[4-(Chloromethyl)phenyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an antimicrobial, anticancer, and antifungal agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-[4-(Chloromethyl)phenyl]-1H-benzimidazole has the following chemical structure:

  • Chemical Formula : C14H11ClN2
  • CAS Number : 88489-90-1

Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, 2-[4-(chloromethyl)phenyl]-1H-benzimidazole has been evaluated for its effectiveness against various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Standard Drug MIC
Staphylococcus aureus8 µg/mL16 µg/mL (Amikacin)
Escherichia coli16 µg/mL32 µg/mL (Ciprofloxacin)
Candida albicans64 µg/mL128 µg/mL (Griseofulvin)

The compound showed notable activity against Staphylococcus aureus, significantly outperforming standard antibiotics in some cases .

Anticancer Activity

The anticancer potential of 2-[4-(chloromethyl)phenyl]-1H-benzimidazole has been explored through various studies. A notable investigation involved its cytotoxic effects on breast cancer cell lines, revealing promising results.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MDA-MB-23115.6316 (Tamoxifen)
SK-BR-320.525 (Doxorubicin)

The compound induced apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

The mechanism by which 2-[4-(chloromethyl)phenyl]-1H-benzimidazole exerts its biological effects involves several pathways:

  • Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
  • Anticancer Mechanism : It induces apoptosis via ROS generation, leading to DNA strand breaks and activation of apoptotic pathways involving p53 and caspases .

Case Studies

A study conducted by researchers at a prominent university investigated the efficacy of various benzimidazole derivatives, including 2-[4-(chloromethyl)phenyl]-1H-benzimidazole. The findings indicated that this compound exhibited higher cytotoxicity compared to other derivatives when tested against multiple cancer cell lines .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and chloromethyl groups (δ ~4.5 ppm).
  • IR : Stretching vibrations for C–Cl (~680 cm⁻¹) and benzimidazole N–H (~3400 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 274.03 for [M+H]⁺) .

How to model the compound’s electronic structure computationally?

Advanced
Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare computed vibrational spectra with experimental IR/Raman data to validate models .

How to analyze non-covalent interactions in the crystal lattice?

Advanced
Use Mercury or CrystalExplorer to visualize weak interactions:

  • C–H⋯O hydrogen bonds : Measure donor-acceptor distances (e.g., 2.8–3.2 Å) and angles (>120°).
  • π⋯π stacking : Calculate centroid-centroid distances (e.g., 3.792 Å for benzimidazole rings) and slippage angles.
  • C–H⋯π contacts : Identify short contacts (<3.5 Å) using Hirshfeld surface analysis .

What safety precautions are needed when handling this compound?

Basic
Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation/ingestion; use in a fume hood. Store at 2–8°C in airtight containers. Dispose via certified chemical waste services. Refer to SDS for emergency measures (e.g., eye rinsing with water for 15 minutes) .

How to design biological activity assays for derivatives?

Q. Advanced

  • Antifungal assays : Test against Candida albicans via broth microdilution (MIC values). Compare to miconazole controls.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
  • Molecular docking : Target fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina .

How to address hydrogen atom placement in crystallographic refinement?

Advanced
For disordered or low-occupancy H atoms (e.g., hydroxyl groups), refine isotropically with Uiso(H) = 1.5Ueq(O/N). Apply riding models for aromatic H atoms (C–H = 0.93 Å) and validate against residual density peaks (<0.5 eÅ⁻³). Use SHELXL’s AFIX commands to constrain geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.